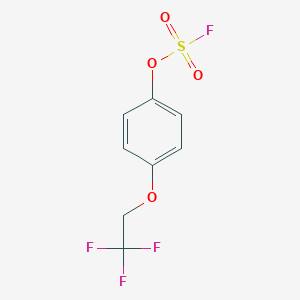
1-Fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene is a fluorinated aromatic compound with the molecular formula C8H6F4O4S and a molecular weight of 274.19 g/mol.
準備方法
The synthesis of 1-Fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene typically involves the reaction of para-dihydroxybenzene with a compound of formula CF3CH2O-A, where A is -SO2CF3 or an alkali metal . The reaction conditions often include the use of a Lewis acid catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
化学反応の分析
1-Fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the fluorosulfonyloxy group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and strong bases. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
科学的研究の応用
1-Fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene has a wide range of scientific research applications:
Material Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Pharmaceuticals: The compound is explored for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Electronics: It is utilized in the fabrication of electronic components, including semiconductors and insulating materials.
作用機序
The mechanism by which 1-Fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene exerts its effects involves its interaction with specific molecular targets and pathways. The fluorosulfonyloxy group is highly reactive, allowing the compound to participate in various chemical reactions that modify the structure and function of target molecules. This reactivity is crucial for its applications in material science and pharmaceuticals, where precise chemical modifications are required.
類似化合物との比較
1-Fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene can be compared with other similar compounds, such as:
1,4-Bis(2,2,2-trifluoroethoxy)benzene: This compound has a similar structure but lacks the fluorosulfonyloxy group, which significantly alters its reactivity and applications.
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-linked 1,3-thiazolidine-4-one derivatives: These compounds are used in medicinal chemistry for their potential anticancer properties.
Trifluoromethoxy, trifluoromethylsulfonyl, and trifluoromethylthio derivatives: These compounds exhibit potent antibacterial activities and are used in the development of new antibiotics.
The uniqueness of this compound lies in its fluorosulfonyloxy group, which imparts distinct chemical properties and reactivity, making it valuable for specific applications in various scientific fields.
特性
IUPAC Name |
1-fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O4S/c9-8(10,11)5-15-6-1-3-7(4-2-6)16-17(12,13)14/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYQSIWSDFYXSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(F)(F)F)OS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

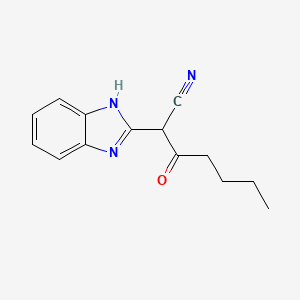
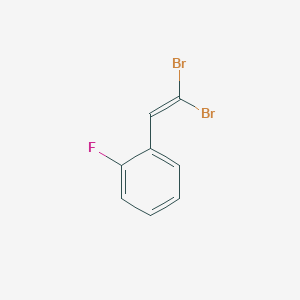
![ethyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate](/img/structure/B2369988.png)


![2-(ethylthio)-8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2369995.png)
![5-methyl-9-(3-methylbenzyl)-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2369997.png)
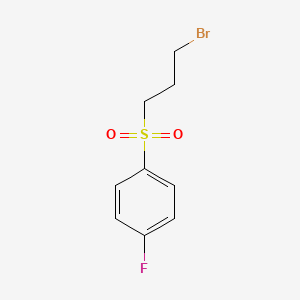
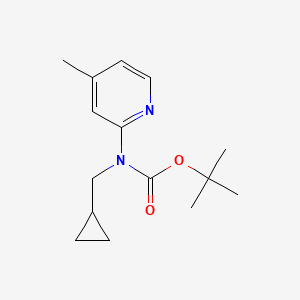
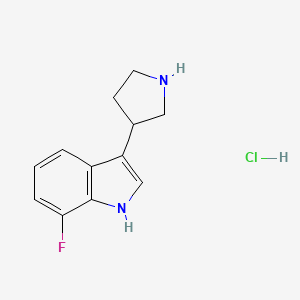


![3-(furan-2-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2370004.png)
